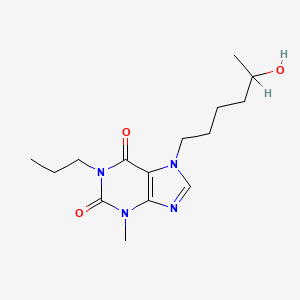
奥克立索
描述
辛诺昔酯,也称为甲氧基肉桂酸辛酯,是一种有机化合物,常用于防晒霜和其他护肤产品中,以吸收来自太阳的紫外线B射线。它是甲氧基肉桂酸和2-乙基己醇形成的酯。 该化合物最初是在20世纪50年代开发的,作为一种有机紫外线B过滤器,以最大限度地减少DNA的光损伤 .
作用机制
辛诺昔酯吸收紫外线B和紫外线A射线,同时在表皮的最外层积累。 它通过减少紫外线照射后p53蛋白的表达来防止细胞和脱氧核糖核酸的损伤 . 该化合物还可以提高皮肤对紫外线的耐受性 .
科学研究应用
辛诺昔酯广泛用于防晒霜和其他化妆品中,以保护皮肤免受紫外线B辐射。 它也用于研究中,以研究紫外线辐射对皮肤细胞的影响,并开发新的光保护剂 . 此外,辛诺昔酯已被评估用于预防术后腹膜粘连 .
生化分析
Biochemical Properties
Octinoxate plays a significant role in biochemical reactions, particularly in the context of its interaction with the aryl hydrocarbon receptor (AhR). Studies have shown that octinoxate can modulate AhR signaling in keratinocytes by inhibiting the enzymes cytochrome P4501A1 (CYP1A1) and cytochrome P4501B1 (CYP1B1) . These enzymes are involved in the metabolism of various compounds, and their inhibition by octinoxate can lead to altered metabolic processes. The interaction between octinoxate and AhR is crucial for understanding its biochemical properties and potential off-target effects.
Cellular Effects
Octinoxate has been observed to influence various cellular processes, particularly in skin cells. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, octinoxate has been shown to increase the levels of CYP1A1 and CYP1B1 mRNA transcripts in keratinocytes in an AhR-dependent manner . This modulation of gene expression can have downstream effects on cellular function and skin integrity. Additionally, octinoxate’s ability to penetrate the skin and interact with cellular components highlights its potential impact on cellular processes.
Molecular Mechanism
The molecular mechanism of octinoxate involves its interaction with the aryl hydrocarbon receptor (AhR) and subsequent inhibition of CYP1A1 and CYP1B1 enzymes . Octinoxate acts as an inhibitor of these enzymes, with IC50 values of approximately 1 micromolar and 586 nanomolar, respectively . This inhibition can lead to altered metabolism of various compounds and affect the overall metabolic flux within cells. The binding interactions between octinoxate and AhR are essential for understanding its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octinoxate can change over time. Studies have shown that the topical application of octinoxate can elevate CYP1A1 and CYP1B1 mRNA levels in mouse skin . This indicates that octinoxate’s effects on gene expression and enzyme activity can persist over time. Additionally, the stability and degradation of octinoxate in laboratory conditions are important factors to consider when evaluating its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of octinoxate can vary with different dosages in animal models. Higher doses of octinoxate may lead to increased inhibition of CYP1A1 and CYP1B1 enzymes, resulting in more pronounced changes in metabolic processes . Excessive doses of octinoxate could also lead to toxic or adverse effects, highlighting the importance of determining appropriate dosage levels in experimental studies.
Metabolic Pathways
Octinoxate is involved in metabolic pathways that include interactions with enzymes such as cytochrome P4501A1 (CYP1A1) and cytochrome P4501B1 (CYP1B1) . These enzymes play a crucial role in the metabolism of various compounds, and their inhibition by octinoxate can lead to altered metabolic flux and changes in metabolite levels. Understanding the metabolic pathways involving octinoxate is essential for evaluating its biochemical properties and potential effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, octinoxate is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature and aromatic ring structure allow it to penetrate the skin and interact with cellular components . The distribution of octinoxate within cells can affect its localization and accumulation, influencing its overall activity and function.
准备方法
合成路线和反应条件: 辛诺昔酯的合成途径之一包括交叉复分解。 硝基-格雷拉催化剂的高效率已被用于反式茴香醚与2-乙基己烯酸丙烯酯的交叉复分解,以86%的产率生产辛诺昔酯 . 另一种方法包括通过β-环糊精与辛诺昔酯反应获得包合物机化学合成 .
工业生产方法: 在工业环境中,辛诺昔酯是通过甲氧基肉桂酸与2-乙基己醇的酯化反应生产的。 反应通常在酸催化剂存在下和回流条件下进行,以确保完全转化 .
化学反应分析
反应类型: 由于其作为紫外线过滤器的作用,辛诺昔酯主要发生光化学反应。 一个值得注意的反应是[2 + 2]-环加成反应机理,该机理遵循二级速率定律 .
常用试剂和条件: 辛诺昔酯的光化学反应受化合物浓度和周围介质极性的影响。 较高的浓度和较低的周围油相极性增强了辛诺昔酯的光稳定性 .
主要形成的产物: 辛诺昔酯光化学反应形成的主要产物包括各种异构体,例如甲氧基肉桂酸辛酯的顺式和反式异构体 .
相似化合物的比较
类似化合物:
- 氧苯酮
- 阿伏苯宗
- 二氧化钛
- 氧化锌
比较: 辛诺昔酯在有效吸收紫外线B射线的同时,还能与纳米颗粒或防水脂质体等其他化合物结合,使其在表皮中定位并降低经皮吸收的风险,这使其独树一帜 . 与二氧化钛和氧化锌等矿物防晒霜不同,矿物防晒霜反射紫外线,辛诺昔酯吸收紫外线,这使其成为许多用户更具美观的选择 .
属性
IUPAC Name |
2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGZDTIWKVFICR-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20378 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047205 | |
| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline] | |
| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20378 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octinoxate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar | |
| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20378 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octinoxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OCTINOXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils | |
| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20378 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octinoxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OCTINOXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02 | |
| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20378 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OCTINOXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000014 [mmHg] | |
| Record name | Octinoxate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Absorbs UV-B (predominantly) and UV-A rays while accumulating in the outermost layer of the epidermis. Like any other photoprotective agents, octinoxate prevents the damage to cells and deoxyribonucleic acid (DNA) by reducing the p53 protein expression following UV exposure and also increases the skin's tolerability to UV rays., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/ | |
| Record name | Octinoxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OCTINOXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow liquid, Colorless to light yellow viscous liquid | |
CAS No. |
5466-77-3, 83834-59-7 | |
| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20378 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83834-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octinoxate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083834597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octinoxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Parsol MCX | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTINOXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5P7MUD51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OCTINOXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range) | |
| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20378 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octinoxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OCTINOXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does octinoxate provide UV protection?
A1: Octinoxate absorbs UVB radiation from the sun, preventing it from reaching the skin and causing damage. [] This absorption occurs through a process where the octinoxate molecule absorbs the UV energy and then releases it as heat. []
Q2: What is the molecular formula and weight of octinoxate?
A2: The molecular formula of octinoxate is C18H26O3, and its molecular weight is 290.4 g/mol. []
Q3: Is there spectroscopic data available for octinoxate?
A3: Yes, several studies utilize spectroscopic methods to analyze octinoxate. For instance, Raman spectroscopy has been successfully employed to detect octinoxate in sunscreen applied to the skin. A characteristic peak at 1177 cm−1 is associated with the presence of octinoxate. []
Q4: How does octinoxate perform in different formulations?
A4: Research indicates that the performance and stability of octinoxate can be influenced by other ingredients in a formulation. For example, its photostability is known to decrease when combined with avobenzone, another common UV filter. [] This degradation can result in reduced UV protection and the formation of potentially harmful byproducts. []
Q5: Can octinoxate be incorporated into nanoparticle-based sunscreens?
A5: Yes, studies have investigated the incorporation of octinoxate into ethyl cellulose nanoparticles as a delivery system for sunscreen formulations. This approach aims to minimize direct skin exposure to the UV filter while maintaining its photoprotective properties. []
Q6: How does the structure of octinoxate contribute to its UV absorption properties?
A6: Octinoxate belongs to the class of cinnamate UV filters. Its structure, characterized by a conjugated system with a phenolic ring and an ester group, plays a crucial role in its ability to absorb UVB radiation. [] Modifications to this structure can alter its absorption spectrum and photostability.
Q7: What are the challenges associated with formulating stable sunscreens containing octinoxate?
A7: Octinoxate's photostability can be compromised by exposure to UV radiation, leading to its degradation and reduced efficacy. [] Additionally, its interaction with other sunscreen ingredients, such as avobenzone, can further accelerate this degradation process. []
Q8: Is octinoxate absorbed into the bloodstream after topical application?
A9: Yes, studies have shown that octinoxate is systemically absorbed following topical application on the skin. [] In one study, the maximum plasma concentration of octinoxate was observed to exceed the US FDA threshold of 0.5 ng/mL after just a single application. []
Q9: What are the potential health concerns related to octinoxate?
A10: Although generally considered safe for topical use, some studies indicate potential concerns regarding octinoxate's endocrine-disrupting properties. Research suggests that it might interfere with hormonal activity, potentially affecting reproductive health and thyroid function. [, ]
Q10: Is there evidence of octinoxate's presence in humans beyond the skin?
A11: Yes, studies have detected octinoxate in human plasma, indicating its systemic absorption after topical application. [, ] Research is ongoing to fully understand the implications of its presence in the human body and any potential long-term health effects.
Q11: What is the environmental impact of octinoxate?
A12: Octinoxate has been identified as a potential environmental hazard, particularly to marine ecosystems. It has been detected in various water sources globally, including seawater and freshwater environments. [, , , , ] Its presence has raised concerns about its impact on aquatic life.
Q12: How does octinoxate affect coral reefs?
A13: Scientific evidence suggests that octinoxate contributes to coral bleaching, a phenomenon that damages and can ultimately kill coral reefs. [, , , ] The exact mechanisms behind this damage are still being investigated, but some studies suggest that octinoxate may disrupt coral reproduction, increase their susceptibility to disease, and interfere with their symbiotic relationship with algae. [, , ]
Q13: What legislative actions have been taken regarding the use of octinoxate?
A14: Due to its potential environmental harm, several regions have implemented bans on the sale and distribution of sunscreens containing octinoxate. This includes Hawaii, Palau, the Marshall Islands, Thailand, the Northern Mariana Islands, and parts of the Caribbean and the US Virgin Islands. []
Q14: What are some alternatives to octinoxate in sunscreen formulations?
A14: There are several alternatives to octinoxate, including:
- Mineral UV filters: Zinc oxide and titanium dioxide are mineral-based UV filters that are generally considered safer for human health and the environment. [, ]
- Naturally derived UV filters: Scientists are exploring natural compounds like mycosporine-like amino acids (MAAs) found in seaweed and algae as potential sunscreen ingredients. [] These compounds exhibit UV-absorbing properties and could offer more environmentally friendly alternatives. []
Q15: What are some of the tools and resources used to study octinoxate?
A15: Researchers utilize a variety of tools and techniques to study octinoxate, including:
- High-performance liquid chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying octinoxate in various matrices, including sunscreen formulations and environmental samples. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is employed to analyze octinoxate in environmental samples, providing information about its concentration and potential degradation products. []
- Mass spectrometry (MS): Different MS techniques are used to identify and quantify octinoxate and its metabolites in biological samples like plasma. [, , ]
- Spectroscopic methods: Techniques such as UV-Vis spectroscopy and Raman spectroscopy are utilized to study the UV absorption properties of octinoxate and its behavior in different formulations. [, , ]
- Computational chemistry: Computational modeling and simulations help researchers understand the interactions between octinoxate and biological targets, predict its environmental fate, and design potential alternatives. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





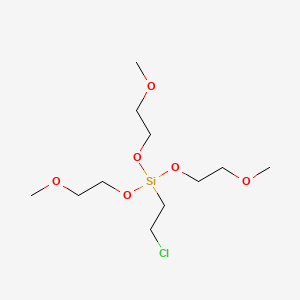


![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)
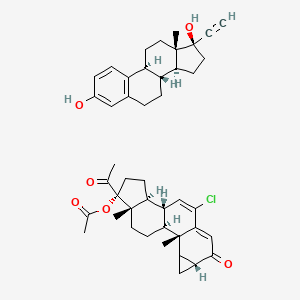
![(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1216589.png)
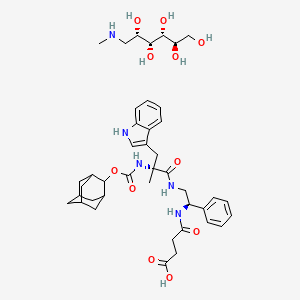
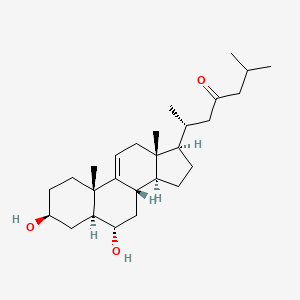

![6-Hydroxy-10,13-dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1216596.png)
